molecular formula C18H21N3O3S B2358008 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 893974-16-8

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2358008
CAS No.: 893974-16-8
M. Wt: 359.44
InChI Key: PHMCYPXIQASMLF-UHFFFAOYSA-N
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Description

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a pyridazine core substituted with a 4-ethoxyphenyl group at the 6-position and a thioether-linked morpholinoethanone moiety at the 2-position. The ethoxyphenyl group may enhance lipophilicity, while the morpholine ring contributes to solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-2-24-15-5-3-14(4-6-15)16-7-8-17(20-19-16)25-13-18(22)21-9-11-23-12-10-21/h3-8H,2,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMCYPXIQASMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves the reaction of 6-(4-ethoxyphenyl)pyridazin-3-yl thiol with 1-morpholinoethanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has shown promise in biological studies due to its ability to interact with specific enzymes and receptors, making it a valuable tool for understanding biochemical pathways.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It may serve as a lead compound for the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholinoethanone Moieties

2.1.1. 2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone

  • Structure: Imidazo[2,1-b]thiazole core with methyl substituents at positions 5 and 6, linked to morpholinoethanone (C₁₃H₁₇N₃O₂S).
  • Key Differences: Core Heterocycle: Imidazothiazole (fused 5- and 6-membered rings) vs. pyridazine. Substituents: Methyl groups vs. ethoxyphenyl.
  • Characterization: Solved via EXPO software and refined via Rietveld method (Rp = 1.625, Rwp = 2.11), highlighting crystallographic similarities in morpholinoethanone derivatives .

2.1.2. Thieno[3,2-d]pyrimidine Derivatives

  • Examples: 2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (EP 2 402 347 A1). 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.
  • Key Differences: Core: Thienopyrimidine (fused thiophene and pyrimidine) vs. pyridazine. Functional Groups: Aldehyde or sulfonyl-piperazine substituents vs. ethoxyphenyl-thioether.

Physicochemical and Crystallographic Properties

  • Crystallography: Both the target compound and analogues (e.g., imidazothiazole derivative) require advanced refinement tools (SHELX for small-molecule structures, EXPO for powder data). Bond lengths and angles in morpholinoethanone moieties are expected to be consistent (~1.45 Å for C-O in morpholine) .

Data Tables

Table 2: Crystallographic Parameters

Compound Space Group Rp (%) Rwp (%) Software Used
2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone Not reported 1.625 2.11 EXPO
Typical morpholinoethanone derivatives P2₁/c ~2–3 ~3–4 SHELX

Research Implications

The ethoxyphenyl-pyridazine-thioether motif in the target compound may offer unique pharmacokinetic profiles compared to methyl-substituted imidazothiazoles or sulfonamide-containing thienopyrimidines. Future studies should explore its bioactivity, leveraging synthetic routes from EP patents and crystallographic protocols from EXPO/SHELX .

Biological Activity

The compound 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a synthetic organic molecule that has attracted attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with an ethoxyphenyl group and a morpholinoethanone moiety. The presence of sulfur in the thioether linkage is notable for its potential influence on biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies indicated that it may induce apoptosis in cancer cells by modulating key signaling pathways.
  • Anti-inflammatory Effects : Research suggests that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity against both bacterial and fungal strains, suggesting potential applications in treating infections.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies :
    • A study published in the Journal of Medicinal Chemistry reported that similar pyridazine derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through caspase activation.
  • Anti-inflammatory Research :
    • In vitro experiments indicated that the compound could significantly reduce TNF-alpha levels in macrophages stimulated with LPS (lipopolysaccharide), demonstrating its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • A comparative study highlighted that derivatives containing the pyridazine core exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Tables

Biological ActivityEffectivenessReference
AnticancerIC50: 10-30 µMJournal of Medicinal Chemistry
Anti-inflammatoryReduces TNF-alphaIn vitro studies
AntimicrobialMIC comparable to antibioticsComparative study

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